2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, a methylpropyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of Functional Groups: The amino, bromophenyl, methylpropyl, and carbonitrile groups are introduced through a series of substitution and addition reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
- 2-Amino-4-(3-fluorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
- 2-Amino-4-(3-methylphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties
Properties
Molecular Formula |
C16H16BrN3 |
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Molecular Weight |
330.22 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16BrN3/c1-10(2)6-13-8-14(15(9-18)16(19)20-13)11-4-3-5-12(17)7-11/h3-5,7-8,10H,6H2,1-2H3,(H2,19,20) |
InChI Key |
RUUAFTSVIVAYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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